N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a chemical compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core that is substituted with a 2,4-difluorophenyl group and a 1H-pyrazol-1-yl moiety, which contribute to its distinct chemical behavior and reactivity. It is identified by the chemical formula and has the CAS number 400078-68-4.
This compound falls under the classification of nicotinamide derivatives, which are known for their diverse biological activities. The synthesis of N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions, making it a valuable building block in organic synthesis and medicinal chemistry .
The synthesis of N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide can be achieved through several key steps:
The molecular structure of N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide can be characterized as follows:
The presence of fluorine atoms enhances lipophilicity and may influence the compound's biological activity.
N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide can participate in various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used. For example, oxidation may yield oxides while reduction can produce amines or alcohols.
The mechanism by which N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions lead to modulation of various biochemical pathways. The precise targets and pathways depend on the context in which the compound is used, particularly in medicinal applications where it may act as a therapeutic agent .
N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide has wide-ranging applications in scientific research:
Systematic Nomenclature:The compound is formally designated as N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide under IUPAC rules. Its molecular formula is C15H10F2N4O, corresponding to a molecular weight of 300.27 g/mol. The SMILES notation is FC1=C(C=CC(=C1)F)NC(=O)C2=CC=C(N=C2)N3N=CC=C3, explicitly defining the amide linkage, difluorophenyl attachment, and pyrazole-nicotinamide connectivity [1] [6].
Table 1: Fundamental Chemical Descriptors
Property | Value |
---|---|
IUPAC Name | N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide |
Molecular Formula | C15H10F2N4O |
Molecular Weight (g/mol) | 300.27 |
SMILES Representation | FC1=C(C=CC(=C1)F)NC(=O)C2=CC=C(N=C2)N3N=CC=C3 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 (amide NH) |
Rotatable Bonds | 4 |
Structural Insights:X-ray crystallography of analogous compounds reveals that the nicotinamide core and pyrazole ring adopt near-planar configurations, facilitating π-π stacking with biological targets. The difluorophenyl moiety introduces steric constraints influencing binding pocket accommodation. Spectroscopic characterization includes distinctive signatures:
Computational analyses (DFT/B3LYP/6-31G(d,p)) indicate electron density localization on pyrazole nitrogens and the amide oxygen, designating them as nucleophilic attack sites. The difluorophenyl group exhibits substantial electrophilic character due to fluorine-induced polarization, aligning with molecular electrostatic potential (MEP) models predicting reactivity toward electron-rich biological targets [6].
The molecule exemplifies rational pharmacophore hybridization, integrating three privileged medicinal chemistry components:
Table 2: Therapeutic Applications of Pyrazole-Containing Pharmacophores
Therapeutic Area | Clinical/Drug Candidates | Structural Features |
---|---|---|
Anticancer Agents | Pirtobrutinib, AT9283 | 4-Aminopyrazole derivatives |
Anti-Inflammatory Drugs | Celecoxib, Tepoxalin | 1,5-Diarylpyrazoles |
Kinase Inhibitors | Crizotinib, CDK inhibitors (AT7519) | Pyrazole-metal coordination complexes |
Antimicrobials | Fipronil | 5-Aminopyrazoles with sulfur groups |
The pyrazole moiety’s versatile binding modes enable interactions with diverse biological targets. Its pyrrole-like nitrogen (N1) participates in resonance, while the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor. This dual character facilitates binding to kinase hinge regions, evidenced in p38 MAPK and CDK inhibitors. Additionally, the proton tautomerism in unsubstituted pyrazoles allows adaptive recognition of enzymatic pockets, enhancing target engagement versatility. Molecular hybridization strategies incorporating this motif, such as linking to nicotinamide, aim to synergize NAD+-modulating effects with kinase inhibition—particularly relevant in cancer and inflammation pathways [3] [6].
Structural modifications at pyrazole positions C3, C4, or C5 with amino groups (3-APs, 4-APs, 5-APs) profoundly influence bioactivity. For instance:
The electron-withdrawing difluorophenyl group in N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide further modulates the amide’s electron density, potentially enhancing oxidative stability compared to non-fluorinated analogs. This aligns with broader medicinal chemistry utilization of fluorine to improve bioavailability and target residence times [10].
The compound’s structural class emerged from incremental innovations in heterocyclic chemistry and scaffold hybridization. Early patents (e.g., US9546165B2) detailed pyrazole-containing PDK1 inhibitors for oncology, establishing the pyrazole-nicotinamide core as a viable pharmacophore for kinase modulation. This patent disclosed compounds with general Formula (I) where Ar1 represents heteroaryl groups including pyrazoles, and R1 encompasses substituted phenyls—directly encompassing the difluorophenyl variant [4].
Subsequent intellectual property expanded applications:
Table 3: Key Patents Covering Structural Analogues
Patent/Publication | Focus | Relevant Claims |
---|---|---|
US9546165B2 | PDK1 inhibitors | Heterocyclic compounds with pyrazole-nicotinamide core |
WO2015103453A1 | Autoimmune/inflammatory therapeutics | Nicotinamides with heteroaryl substituents |
US10774085B2 | TRK kinase inhibitors | Pyrazolo[1,5-a]pyrimidine compounds |
Synthetic Evolution:Preparation routes evolved from classical condensation to catalytic coupling. Initial syntheses involved:
Modern adaptations employ Suzuki-Miyaura coupling for pyrazole introduction, enhancing regioselectivity and yield. Patent WO2015103453A1 exemplifies this, using boronic esters of pyrazole with halogenated nicotinamides under Pd(PPh3)4 catalysis. This method’s efficiency (≥80% yield) and functional group tolerance established it as the industrial standard [5] [10].
The compound remains a strategic intermediate for further derivatization, particularly through substitutions on the pyrazole ring (C3, C4, C5) or modifications of the difluorophenyl group. Its patent coverage across therapeutic areas underscores its versatility as a lead structure in oncology, inflammation, and metabolic disease pipelines [4] [7] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1